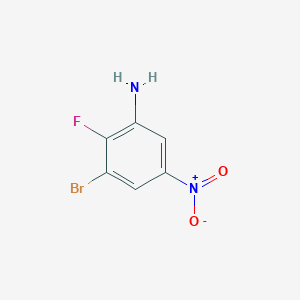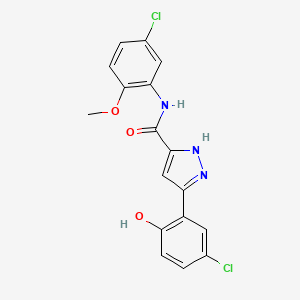![molecular formula C19H19FN4O2 B14085117 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is a complex organic compound that features a pyrimidine ring, a hydrazinyl group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with 5-(4-fluorophenyl)cyclohexane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties[][7].
作用機序
The mechanism by which 2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione exerts its effects involves the inhibition of specific enzymes and molecular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and apoptosis . The molecular targets include proteins involved in signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2-(4,6-Dimethylpyrimidin-2-yl)hydrazine: A simpler analog with similar hydrazinyl and pyrimidine functionalities.
5-(4-Fluorophenyl)cyclohexane-1,3-dione: A precursor in the synthesis of the target compound.
4,6-Dimethylpyrimidine-2-carbohydrazide: Another precursor with similar structural features.
Uniqueness
2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the fluorophenyl and pyrimidine moieties enhances its potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C19H19FN4O2 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19FN4O2/c1-11-7-12(2)23-19(22-11)24-21-10-16-17(25)8-14(9-18(16)26)13-3-5-15(20)6-4-13/h3-7,10,14,25H,8-9H2,1-2H3,(H,22,23,24)/b21-10+ |
InChIキー |
UWJSHNXLMLDXFZ-UFFVCSGVSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
正規SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)C |
溶解性 |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


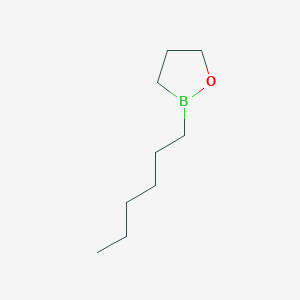
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)

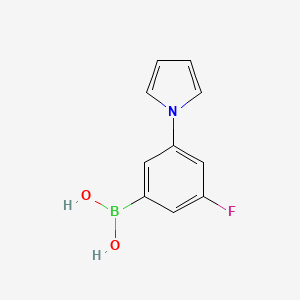
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14085070.png)
![1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4,4'-diol](/img/structure/B14085071.png)
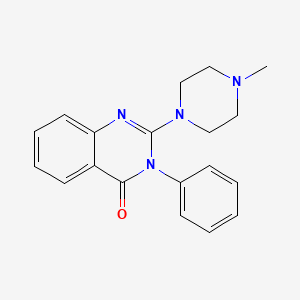
![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
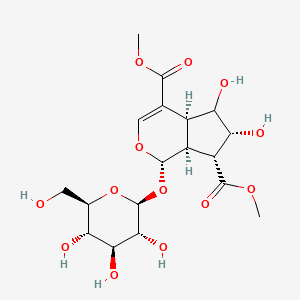
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085095.png)
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)
